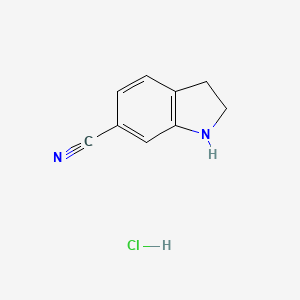

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Description

Chemical Structure and Properties: 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride (CAS: 15861-35-5) is an indoline derivative featuring a partially saturated indole ring system with a cyano (-CN) group at position 6 and a hydrochloride salt. Its molecular formula is C₉H₈N₂·HCl (MW: 144.17 for free base; 180.64 including HCl) . Key properties include:

- Boiling point: 287.1 ± 29.0 °C (predicted)

- Density: 1.18 ± 0.1 g/cm³ (predicted)

- pKa: 3.85 ± 0.20 (predicted, indicative of moderate acidity)

- Storage: Requires storage under inert gas (N₂ or Ar) at 2–8 °C .

Applications: The compound is of interest in drug discovery due to its structural similarity to bioactive indole alkaloids.

Properties

IUPAC Name |

2,3-dihydro-1H-indole-6-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGFKAPXDCJPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693603 | |

| Record name | 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-89-7, 15861-35-5 | |

| Record name | 1H-Indole-6-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by reduction and cyclization steps to form the indole ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Scientific Research Applications

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound for therapeutic applications.

Comparison with Similar Compounds

6-Cyanoindole (Indole-6-carbonitrile)

- Structure: Unsaturated indole core with a cyano group at position 5.

- Molecular Formula : C₉H₆N₂ (MW: 142.16).

- Key Differences :

- Lack of dihydro saturation increases aromaticity, altering electronic properties.

- Higher rigidity compared to the partially saturated indoline system in the target compound.

- Applications : Used as an intermediate in synthesizing heterocyclic pharmaceuticals .

2,3-Dihydro-1H-indole-6-carboxylic Acid Hydrochloride

- Structure: Similar indoline backbone but replaces the cyano group with a carboxylic acid (-COOH).

- Molecular Formula: C₉H₉NO₂·HCl (MW: 199.63).

- Key Differences: Solubility: Carboxylic acid enhances water solubility compared to the nitrile group. Reactivity: Acidic functional group enables salt formation and conjugation reactions, unlike the inert cyano group.

- Applications : Utilized in proteomics research for protein modification studies .

Berberine Hydrochloride and Related Alkaloids

- Structure: Isoquinoline alkaloids (e.g., palmatine, coptisine) with complex fused rings and quaternary ammonium centers .

- Key Differences :

- Larger molecular weight (>300 g/mol) and extended conjugation systems.

- Exhibit broad-spectrum biological activity (antimicrobial, anti-inflammatory) due to planar structures.

- Applications : Clinically used for gastrointestinal infections and metabolic disorders .

Physicochemical and Functional Comparisons

Table 1. Comparative Analysis of Key Parameters

Key Observations:

- Stability: The hydrochloride salt improves stability and shelf life compared to free bases like 6-cyanoindole .

Biological Activity

Overview

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a compound belonging to the indole family, characterized by its bicyclic structure comprising a fused benzene and pyrrole ring. This compound possesses a molecular formula of CHClN and a molecular weight of approximately 180.63 g/mol. Indoles are widely recognized for their significant roles in various biological processes and therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Target Interactions

Indole derivatives, including this compound, have been shown to interact with multiple biological targets. These interactions often involve high-affinity binding to various receptors and enzymes, influencing key signaling pathways involved in cellular functions such as proliferation, apoptosis (programmed cell death), and differentiation .

Biochemical Pathways

The compound modulates several biochemical pathways that are critical for cellular homeostasis. Research indicates that it can influence the activity of kinases and other signaling molecules that play pivotal roles in cancer progression and inflammation. For instance, it has been reported to affect pathways related to cell cycle regulation and apoptosis .

Antiviral Activity

Studies have demonstrated that this compound exhibits antiviral properties. It has been shown to inhibit viral replication in various models, suggesting potential applications in treating viral infections.

Anticancer Properties

The compound has displayed significant antiproliferative effects against several cancer cell lines. In particular, it has been noted for its ability to suppress the growth of rapidly dividing cells such as A549 lung cancer cells. The minimum inhibitory concentration (MIC) values indicate potent activity against these cell lines, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Effects

This compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it showed an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), underscoring its potential as an antibiotic .

Case Studies

Several recent studies have explored the biological activities of this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects of various indole derivatives on cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity across multiple types of cancer cells, including breast (MCF-7) and lung (A549) cancer lines .

- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results revealed high efficacy against MRSA and other pathogens, suggesting its potential role in treating resistant infections .

Data Summary

| Biological Activity | Target Organisms/Cells | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antiviral | Various viral strains | N/A | Inhibits viral replication |

| Anticancer | A549 (lung cancer) | N/A | Significant antiproliferative effects |

| Antimicrobial | MRSA | 0.98 | Effective against resistant strains |

| E. coli | Varies | Broad-spectrum antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, and what are their key optimization parameters?

- Methodological Answer : The compound can be synthesized via cyclization of substituted indole precursors or nucleophilic substitution reactions. For example, the hydrochloride salt is typically formed by treating the free base with HCl in anhydrous conditions. Key parameters include reaction temperature (e.g., 0–5°C for acid-sensitive intermediates), solvent choice (e.g., acetonitrile or THF for solubility), and stoichiometric control of HCl to avoid over-protonation. Purity is often improved via recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Characterization relies on:

- NMR : and NMR to confirm the dihydroindole scaffold and nitrile group.

- X-ray crystallography : SHELXL or OLEX2 software ( ) can resolve bond lengths and angles, critical for distinguishing regioisomers.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Elemental analysis : Ensures correct stoichiometry of the hydrochloride salt .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Hydrochloride salts are hygroscopic; desiccants like silica gel should be used. Periodic NMR or HPLC analysis is advised to monitor degradation (e.g., hydrolysis of the nitrile group) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Screen variables (e.g., catalyst loading, HCl concentration) using response surface methodology.

- Byproduct analysis : LC-MS identifies intermediates like over-alkylated indoles. Quenching reactions at 90% conversion reduces side-product formation.

- Scale-up considerations : Use continuous-flow reactors to enhance heat/mass transfer and reduce exothermic risks .

Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- DFT calculations : Compare computed chemical shifts (Gaussian or ORCA) with experimental data to identify conformational mismatches.

- Dynamic NMR : Probe temperature-dependent shifts caused by ring puckering in the dihydroindole scaffold.

- Crystallography : Use SHELXL refinement to detect protonation state errors (e.g., misassigned HCl counterion positions) .

Q. How does the hydrochloride salt form influence pharmacological activity in preclinical assays?

- Methodological Answer :

- Solubility studies : Compare free base vs. hydrochloride salt solubility in PBS (pH 7.4) and simulated gastric fluid.

- In vitro assays : Test salt stability under physiological conditions (e.g., 37°C, 5% CO) using LC-MS.

- Structural analogs : Synthesize and compare with other salts (e.g., hydrobromide) to isolate counterion effects on receptor binding .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.